![molecular formula C25H25ClN4O B10866146 11-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10866146.png)
11-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with phosphorus oxychloride (POCl3) to introduce the chloro substituent . The resulting intermediate is then subjected to further reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
11-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms, such as chlorine, can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, such as amines or ethers.
Scientific Research Applications
11-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 11-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde:
3-methyl-1-phenyl-1H-pyrazol-5(4H)-one: Another pyrazole derivative used as a precursor in the synthesis of more complex molecules.
Uniqueness
11-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its combination of structural elements, which confer specific chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Biological Activity
The compound 11-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula for the compound is C20H22ClN3 with a molecular weight of approximately 365.86 g/mol. The structure features a dibenzo diazepine core fused with a pyrazole moiety.
- IUPAC Name : this compound
- CAS Number : Not available
- Solubility : Soluble in organic solvents; limited solubility in water.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, some synthesized pyrazole derivatives have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 1.9 to 7.8 µg/mL .
Anticancer Properties
Research has demonstrated that compounds similar to the target compound have antiproliferative effects against cancer cell lines. For example, certain N-substituted carbazoles exhibited IC50 values in the nanomolar range against ovarian and prostatic carcinoma cell lines . The specific mechanism often involves the inhibition of key kinases involved in cell proliferation.
Neuroprotective Effects
The neuroprotective potential of pyrazole derivatives has been explored in various models of neurodegenerative diseases. These compounds have shown promise in reducing oxidative stress and inflammation in neuronal cells .
Analgesic and Anti-inflammatory Effects
Compounds with similar structures have been evaluated for their analgesic and anti-inflammatory effects. In animal models, certain pyrazole derivatives demonstrated significant pain relief comparable to standard analgesics .
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of synthesized pyrazole derivatives against common pathogens. The results indicated that several compounds had notable antibacterial activity with zones of inhibition measuring up to 26 mm at a concentration of 50 µg/mL .
Study 2: Anticancer Activity
In another study focusing on anticancer properties, N-substituted pyrrolocarbazoles were found to inhibit pim-kinase activity effectively. The most potent inhibitors had IC50 values between 46–75 nM against human cancer cell lines PA1 and DU145 .
Study 3: Neuroprotective Mechanisms
Research involving neuroprotective mechanisms highlighted that certain pyrazole derivatives could mitigate neuronal damage in models of oxidative stress by enhancing antioxidant defenses and reducing inflammatory cytokine levels .
Properties
Molecular Formula |
C25H25ClN4O |
---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
6-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C25H25ClN4O/c1-15-21(24(26)30(29-15)16-9-5-4-6-10-16)23-22-19(13-25(2,3)14-20(22)31)27-17-11-7-8-12-18(17)28-23/h4-12,23,27-28H,13-14H2,1-3H3 |
InChI Key |
HALUOMUJKGFJCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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